molecular formula C13H26N2O3 B13026953 tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate

tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate

Cat. No.: B13026953
M. Wt: 258.36 g/mol
InChI Key: KPAUBBHJUPFJJV-UHFFFAOYSA-N
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Description

[1-(3-Hydroxy-propyl)-piperidin-3-yl]-carbamicacidtert-butylester: is a chemical compound with the molecular formula C13H25NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Hydroxy-propyl)-piperidin-3-yl]-carbamicacidtert-butylester typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The process involves:

    Step 1: Protection of the piperidine nitrogen with tert-butyl chloroformate.

    Step 2: Introduction of the 3-hydroxypropyl group via nucleophilic substitution.

    Step 3: Purification of the product through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(3-Hydroxy-propyl)-piperidin-3-yl]-carbamicacidtert-butylester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

    Piperidine: A basic structure with similar reactivity but lacking the ester and hydroxyl groups.

    N-Boc-piperidine: A protected form of piperidine used in organic synthesis.

    3-Hydroxypropylamine: A simpler compound with similar functional groups but lacking the piperidine ring.

Uniqueness:

  • The combination of the piperidine ring, hydroxyl group, and ester functionality makes [1-(3-Hydroxy-propyl)-piperidin-3-yl]-carbamicacidtert-butylester unique in its reactivity and potential applications. The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-11-6-4-7-15(10-11)8-5-9-16/h11,16H,4-10H2,1-3H3,(H,14,17)

InChI Key

KPAUBBHJUPFJJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CCCO

Origin of Product

United States

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